molecular formula C24H25N3O4S B2963808 (E)-ethyl 5-(4-(dimethylamino)phenyl)-7-methyl-2-((5-methylfuran-2-yl)methylene)-3-oxo-3,5-dihydro-2H-thiazolo[3,2-a]pyrimidine-6-carboxylate CAS No. 313068-64-3

(E)-ethyl 5-(4-(dimethylamino)phenyl)-7-methyl-2-((5-methylfuran-2-yl)methylene)-3-oxo-3,5-dihydro-2H-thiazolo[3,2-a]pyrimidine-6-carboxylate

Cat. No.: B2963808
CAS No.: 313068-64-3
M. Wt: 451.54
InChI Key: NNRPWAJCAQHJGM-CPNJWEJPSA-N
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Description

This compound belongs to the thiazolo[3,2-a]pyrimidine family, a class of heterocyclic molecules with diverse pharmacological properties. Its structure features:

  • A fused thiazolo-pyrimidine core with a 3-oxo group.
  • A (5-methylfuran-2-yl)methylene substituent at position 2.
  • A 4-(dimethylamino)phenyl group at position 3.
  • An ethyl carboxylate ester at position 4.

The (E)-configuration of the exocyclic double bond (2-((5-methylfuran-2-yl)methylene)) is critical for maintaining planarity and π-π stacking interactions, as observed in analogous compounds .

Properties

IUPAC Name

ethyl (2E)-5-[4-(dimethylamino)phenyl]-7-methyl-2-[(5-methylfuran-2-yl)methylidene]-3-oxo-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C24H25N3O4S/c1-6-30-23(29)20-15(3)25-24-27(21(20)16-8-10-17(11-9-16)26(4)5)22(28)19(32-24)13-18-12-7-14(2)31-18/h7-13,21H,6H2,1-5H3/b19-13+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NNRPWAJCAQHJGM-CPNJWEJPSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1=C(N=C2N(C1C3=CC=C(C=C3)N(C)C)C(=O)C(=CC4=CC=C(O4)C)S2)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CCOC(=O)C1=C(N=C2N(C1C3=CC=C(C=C3)N(C)C)C(=O)/C(=C\C4=CC=C(O4)C)/S2)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C24H25N3O4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

451.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

The compound (E)-ethyl 5-(4-(dimethylamino)phenyl)-7-methyl-2-((5-methylfuran-2-yl)methylene)-3-oxo-3,5-dihydro-2H-thiazolo[3,2-a]pyrimidine-6-carboxylate is a synthetic derivative of thiazolo-pyrimidine that has garnered attention for its diverse biological activities. This article provides a comprehensive overview of its biological activity, including its mechanisms of action, potential therapeutic applications, and research findings.

Chemical Structure and Properties

The compound features a thiazolo-pyrimidine core structure with various substituents that may influence its biological properties. The presence of a dimethylamino group and a furan moiety is particularly noteworthy as these groups are often associated with enhanced biological activity.

  • Enzyme Inhibition : Preliminary studies suggest that the compound may act as an inhibitor of specific enzymes involved in cancer progression. For instance, similar compounds have shown inhibitory effects on PI3K and HDAC enzymes, which play critical roles in cell signaling and gene expression regulation in cancer cells .
  • Antiproliferative Activity : The compound has demonstrated antiproliferative effects against various cancer cell lines. This activity is likely mediated through apoptosis induction and cell cycle arrest mechanisms, although specific pathways for this compound remain to be elucidated.

Table 1: Summary of Biological Activities

Activity TypeObserved EffectsReference
Enzyme InhibitionInhibits PI3K and HDAC activity
AntiproliferativeReduces proliferation in cancer cell lines
CytotoxicityInduces necrosis in resistant AML cell lines
SelectivityLow cytotoxicity to normal cell lines

Case Study 1: Anticancer Activity

A study evaluating the compound's efficacy against acute myeloid leukemia (AML) cells demonstrated significant necrotic effects in mutant and FLT3-resistant AML cell lines. The lead compound showed no cytotoxicity against normal peripheral blood mononuclear cells (PBMCs), indicating a favorable therapeutic index .

Case Study 2: Pharmacokinetics

Research on pharmacokinetics revealed that the compound exhibits good absorption and distribution properties when administered intraperitoneally in murine models. This suggests potential for further development as a therapeutic agent with manageable pharmacological profiles .

Research Findings

Recent literature highlights the importance of structural modifications in enhancing the biological activity of thiazolo-pyrimidine derivatives. For example, the introduction of various substituents at the 4-position of the phenyl ring has been linked to increased potency against specific targets such as PI3K and HDAC enzymes .

Moreover, studies indicate that compounds with similar structures can effectively modulate signaling pathways involved in cancer progression, further supporting the potential application of this compound in oncology.

Comparison with Similar Compounds

Comparison with Similar Compounds

Key Findings

Electronic Effects: The dimethylamino group in the target compound increases electron density at the phenyl ring, enhancing resonance stabilization compared to electron-withdrawing groups (e.g., bromo, chloro) in analogs . The 5-methylfuran substituent introduces steric hindrance but improves π-stacking interactions due to its planar structure, similar to trimethoxybenzylidene in .

Crystallographic Behavior :

  • Analogous compounds (e.g., ) exhibit puckered thiazolo-pyrimidine rings (flattened boat conformation) and dihedral angles >80° between fused rings. Hydrogen bonding (C–H···O) stabilizes crystal packing .

Biological Implications: Compounds with electron-rich aromatic substituents (e.g., methoxy, dimethylamino) show enhanced binding to biological targets, such as enzymes or receptors, compared to halogenated analogs . The furan moiety may confer antioxidant or anti-inflammatory activity, as seen in phenylpropenoid derivatives from Populus species .

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